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24
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Compound Focus: DNA Gyrase-IN-3
Cat. No.: S12890592

This chemical entity is a synthetic indole-chalcone hybrid investigated as a novel antibacterial agent

targeting DNA gyrase.

¢ |UPAC Name: (E)-3-(1-cyclopentyl-1H-indol-3-yl)-1-(2,4-dichlorophenyl)prop-2-en-1-one
e Core Structure: Indole-chalcone hybrid [1]
¢ Key Feature: Potential dual mechanism of action [1]

Quantitative Biological Activity Data

The table below summarizes the key efficacy and safety data for Compound 24:

Assay Parameter Result / Value Experimental Context
Minimum Inhibitory 19.53 pg/mL Against multidrug-resistant (MDR)
Concentration (MIC) Pseudomonas aeruginosa and

Staphylococcus aureus [1]

Bactericidal Efficacy 89.8% cell death Resulting from extensive membrane damage
(Flow Cytometry) in bacterial cells [1]

Enzyme Inhibition (DNA Significant suppression  Confirmed via in vitro supercoiling assay [1]
Supercoiling Assay) of gyrase activity
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Assay Parameter Result / Value Experimental Context
Cytotoxicity (Hemolytic No cytotoxicity Indicating selective toxicity for bacterial cells
Assay) observed [1]

Mechanism of Action: Dual Bactericidal Strategy

Compound 24 exhibits a dual mechanism, targeting the bacteria through two distinct pathways, which is

crucial for overcoming conventional resistance.

Primary Action: DNA Gyrase Inhibition

DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process vital

for DNA replication and transcription [2]. Compound 24 inhibits this enzyme.

¢ Molecular Docking Analysis: Studies show that Compound 24 forms strong and stable interactions
with the B subunit of DNA gyrase (Staphylococcus aureus and Pseudomonas aeruginosa). These
interactions were more favorable than those of the positive control, Novobiocin [1].

e Complex Stability: Molecular dynamics simulations demonstrated that the protein-ligand complex
with Compound 24 is stable, with RMSD values remaining below 2.0 A [1].

¢ Functional Consequence: By binding to gyrase, the compound prevents it from carrying out its
supercoiling function, leading to topological problems in the bacterial DNA and ultimately causing cell
death [1]. The following diagram illustrates the mechanism of DNA gyrase and how Compound 24
inhibits it.

© 2026 Smolecule. All rights reserved. 2/7 Tech Support


https://www.sciencedirect.com/science/article/abs/pii/S0968089625003967
https://en.wikipedia.org/wiki/DNA_gyrase
https://www.sciencedirect.com/science/article/abs/pii/S0968089625003967
https://www.sciencedirect.com/science/article/abs/pii/S0968089625003967
https://www.sciencedirect.com/science/article/abs/pii/S0968089625003967
https://www.smolecule.com/products/s12890592?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C U | e Specifications & Pricing

(Relaxed DNA)

Compound 24

Binds to Gy

Click to download full resolution via product page

Diagram of the DNA gyrase catalytic cycle and inhibition by Compound 24.

Secondary Action: Bacterial Membrane Disruption

Flow cytometry experiments revealed that Compound 24 induces extensive damage to the bacterial
membrane, resulting in high levels of cell death [1]. This physical disruption of the cell's integrity is a rapid

bactericidal action.

e Experimental Evidence: The high percentage (89.8%) of bacterial cell death observed via flow
cytometry is a direct indicator of membrane damage [1].

e Strategic Advantage: This dual-channel attack—simultaneously damaging the membrane and
inhibiting a core enzyme like DNA gyrase—makes it exceptionally difficult for bacteria to develop
resistance, as they would need to mutate multiple distinct pathways at once [1].

Detailed Experimental Protocols

To validate the above mechanisms, the following key experiments were conducted.
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Protocol 1: In Vitro DNA Gyrase Supercoiling Assay

This assay tests the functional ability of the enzyme to introduce negative supercoils into DNA in the

presence of the inhibitor [1] [3].

¢ Principle: The assay exploits the different electrophoretic mobility of supercoiled versus relaxed
plasmid DNA on an agarose gel. An inhibitor will prevent the conversion of the relaxed form back to
the supercoiled form.
e Procedure:
o Reaction Setup: A 30 uL reaction mixture contains:
= 35 mM Tris-HCI (pH 7.5)
= 24 mM KCI
= 4 mM MgClz
= 2mMDTT
= 1.8 mM spermidine
= 1 mMATP
= 6.5% (w/v) glycerol
= 0.1 mg/mL albumin
= DNA gyrase enzyme
= 1 ug of relaxed plasmid DNA (substrate)
= The test compound (e.g., Compound 24) or a control (e.g., DMSO or novobiocin) [3].

o Incubation: The reaction is incubated at 37°C for 30 minutes.

o Termination & Analysis: The reaction is stopped by adding a stopping solution (e.g.,
containing SDS). The samples are then loaded onto a 1% agarose gel and subjected to
electrophoresis.

o Visualization & Quantification: The gel is stained with a DNA-intercalating dye like ethidium
bromide or SYBR Gold. The intensity of the supercoiled DNA band is quantified using a gel
documentation system. Inhibition is evidenced by the presence of the relaxed plasmid band and
the reduction or absence of the supercoiled band [3].

Protocol 2: High-Throughput Microplate Gyrase Assay

This is a more advanced, quantitative version of the supercoiling assay, suitable for screening many

compounds [3].

¢ Principle: It leverages the fact that negatively supercoiled DNA forms intermolecular triplexes more
efficiently than relaxed DNA. Captured supercoiled DNA is then quantified.
e Procedure:
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o Oligo Immobilization: A biotinylated triplex-forming oligonucleotide (TFO) is immobilized onto
the wells of a streptavidin-coated 96-well microplate.

o Enzyme Reaction: The DNA gyrase supercoiling reaction (as described in Protocol 1) is
performed in a separate tube using a relaxed plasmid containing a triplex-forming sequence.

o Triplex Formation: The reaction mixture is transferred to the oligo-coated microplate and
incubated in Triplex Formation (TF) Buffer (e.g., 50 mM sodium acetate pH 5.0, 50 mM Nacl,
50 mM MgCI2) for 30 minutes. This allows the newly supercoiled DNA to be captured by the
TFO.

o Washing & Detection: Unbound (relaxed) plasmid is washed away. The amount of captured
supercoiled DNA is quantified by adding a fluorescent DNA stain like SYBR Gold and
measuring the fluorescence. A decrease in fluorescence in inhibitor-treated wells indicates
successful gyrase inhibition [3].

Protocol 3: Molecular Docking and Dynamics Simulations

These computational studies predict the binding affinity and stability of the compound within the enzyme's

active site [1].

e Docking Workflow:

o Protein Preparation: The 3D crystal structure of the target (e.g., DNA gyrase B subunit) is
obtained from a protein data bank. It is prepared by removing water molecules, adding
hydrogen atoms, and assigning charges.

o Ligand Preparation: The 3D structure of Compound 24 is drawn and energy-minimized.

o Grid Generation: A grid box is defined around the binding site of interest (e.g., the ATP-binding
pocket of GyrB).

o Docking Run: The ligand is docked into the protein's binding site using software like AutoDock
Vina. The output is a set of poses ranked by binding affinity (kcal/mol).

¢ Dynamics Workflow:

o System Building: The top-ranked docked pose is solvated in a water box and ions are added
to neutralize the system.

o Simulation: The system is subjected to a molecular dynamics simulation (e.g., for 100
nanoseconds) under physiological conditions to observe its behavior over time.

o Analysis: Key metrics like Root Mean Square Deviation (RMSD) of the protein-ligand complex
and the number of hydrogen bonds are analyzed to confirm the stability of the binding
interaction [1].

Conclusion and Research Implications
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The indole-chalcone derivative, Compound 24, represents a highly promising template for novel antibacterial
drug development due to its dual mechanism of action—combining potent DNA gyrase inhibition with
bacterial membrane disruption [1]. This multi-target strategy, coupled with its demonstrated efficacy against
multidrug-resistant pathogens and lack of cytotoxicity, positions it as a strong lead candidate for overcoming

the growing challenge of antibiotic resistance.

Further research, including in vivo efficacy studies and more extensive toxicological profiling, is the logical

next step in the development pipeline.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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